Cas no 119089-42-8 (7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI))

7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI) structure
119089-42-8 structure
Nome del prodotto:7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI)
Numero CAS:119089-42-8
MF:C34H36N2O8
MW:600.658249855042
CID:177301

7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI)
    • 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,1
    • 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,[6aS-(6aa,7b,15b)]-
    • Araliopdimerine C
    • 7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione, 6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-, (6aS,7R,15S)- (9CI)
    • Inchi: 1S/C34H36N2O8/c1-33(2)24-18(22-27(43-33)16-10-12-20(39-6)29(41-8)25(16)35(4)31(22)37)14-34(3)15-19(24)23-28(44-34)17-11-13-21(40-7)30(42-9)26(17)36(5)32(23)38/h10-13,19H,14-15H2,1-9H3
    • Chiave InChI: XOMDRVUKALIOFX-UHFFFAOYSA-N
    • Sorrisi: COC1C(OC)=C2C(C3=C(C(N2C)=O)C2C4C(C)(C)OC5C6C(N(C(C=5C=4CC(C2)(C)O3)=O)C)=C(OC)C(OC)=CC=6)=CC=1

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.38±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 739.1±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 1.11±0.60(Predicted)

7,15-Methano-8H,17H-quino[3'',4'':5',6']pyrano[3',4':5,6]oxocino[3,2-c]quinoline-8,17-dione,6,6a,7,9,15,18-hexahydro-1,2,10,11-tetramethoxy-6,6,9,15,18-pentamethyl-,(6aS,7R,15S)- (9CI) Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd